molecular formula C16H22N4O2 B5217613 N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide

N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide

Cat. No. B5217613
M. Wt: 302.37 g/mol
InChI Key: YTHDSMQOXWPFSS-UHFFFAOYSA-N
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Description

N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide, also known as ATB-346, is a novel compound that has shown promising results in scientific research. It is a nonsteroidal anti-inflammatory drug (NSAID) that has been modified to reduce the gastrointestinal side effects associated with traditional NSAIDs.

Mechanism of Action

N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide works by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. Unlike traditional NSAIDs, this compound does not inhibit the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the gastrointestinal tract and maintain renal function. This selective inhibition of COX-2 results in reduced inflammation and pain without the gastrointestinal side effects associated with traditional NSAIDs.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in preclinical models of arthritis, acute pain, and chronic pain. It has also been shown to reduce oxidative stress and improve endothelial function, which may contribute to its cardiovascular safety profile. This compound has been shown to have a superior safety profile compared to traditional NSAIDs, with reduced gastrointestinal toxicity and improved cardiovascular safety.

Advantages and Limitations for Lab Experiments

N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide has several advantages for lab experiments. It has been extensively studied in preclinical models of arthritis, acute pain, and chronic pain, and has shown promising results. It has a superior safety profile compared to traditional NSAIDs, which makes it a more attractive candidate for further research. However, this compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide. One potential application is in the treatment of inflammatory bowel disease, where the selective inhibition of COX-2 may be beneficial. Another potential application is in the treatment of cancer, where inflammation plays a role in tumor growth and metastasis. This compound may also have applications in the treatment of neuropathic pain, where traditional NSAIDs have limited efficacy. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.

Synthesis Methods

The synthesis of N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide involves the reaction of 3,4,4,5-tetramethyl-1H-pyrazole-5-carboxylic acid with acetic anhydride to form 1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid. This intermediate is then reacted with benzoyl hydrazine to form this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N'-(1-acetyl-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-5-yl)benzohydrazide has been extensively studied in scientific research for its anti-inflammatory and analgesic effects. It has been shown to be effective in reducing pain and inflammation in preclinical models of arthritis, acute pain, and chronic pain. This compound has also been shown to have a superior safety profile compared to traditional NSAIDs, with reduced gastrointestinal toxicity and improved cardiovascular safety.

properties

IUPAC Name

N'-(2-acetyl-3,4,4,5-tetramethylpyrazol-3-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-11-15(3,4)16(5,20(18-11)12(2)21)19-17-14(22)13-9-7-6-8-10-13/h6-10,19H,1-5H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHDSMQOXWPFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1(C)C)(C)NNC(=O)C2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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